molecular formula C8H6N2O2 B13445759 (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine

(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine

Cat. No.: B13445759
M. Wt: 162.15 g/mol
InChI Key: FSDXVYOPEIDOCZ-BJMVGYQFSA-N
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Description

(NE)-N-(Furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is a Schiff base derivative featuring a fused furo[3,2-b]pyridine core linked to a hydroxylamine group via a methylidene bridge. The furopyridine moiety consists of a furan ring fused to a pyridine ring at the [3,2-b] position, imparting aromaticity and electronic heterogeneity.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C8H6N2O2/c11-10-5-6-4-7-8(12-6)2-1-3-9-7/h1-5,11H/b10-5+

InChI Key

FSDXVYOPEIDOCZ-BJMVGYQFSA-N

Isomeric SMILES

C1=CC2=C(C=C(O2)/C=N/O)N=C1

Canonical SMILES

C1=CC2=C(C=C(O2)C=NO)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine typically involves chemoselective metal-mediated couplings. One common method is the copper-mediated oxidative cyclization, which assembles the furo[3,2-b]pyridine scaffold . This method is preferred due to its efficiency and the high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The furo[3,2-b]pyridine core can bind to active sites, modulating the activity of the target. This interaction can inhibit or activate specific pathways, depending on the nature of the target and the compound’s structure .

Comparison with Similar Compounds

Structural Analogues

Furopyridine vs. Furopyrrole Derivatives
  • Furo[3,2-b]pyrrole derivatives (e.g., methyl 2-formyl furo[3,2-b]pyrrole-5-carboxylate, ) replace pyridine with a pyrrole ring. The nitrogen in pyrrole contributes to electron-rich aromatic systems, whereas pyridine’s lone pair on nitrogen enhances electrophilicity. This difference impacts reactivity: pyrroles undergo electrophilic substitution more readily, while pyridines are prone to nucleophilic attacks .
  • Furo[3,2-b]pyran-based spiro compounds (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine], ) feature a pyran oxygen instead of pyridine nitrogen. The spiro architecture introduces steric constraints, limiting conformational flexibility compared to the planar Schiff base structure of the target compound .
Schiff Base Derivatives
  • 3-Chloro-N-phenyl-phthalimide () shares a phthalimide core but lacks the furopyridine-hydroxylamine system. Its chlorine substituent enables nucleophilic displacement, contrasting with the hydroxylamine group’s ability to act as a redox mediator or ligand .
  • Pyrazole-allylidene derivatives (e.g., 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, ) contain conjugated enone systems but lack the hydroxylamine functionality. Their reactivity focuses on Michael additions or cycloadditions rather than Schiff base formation .

Biological Activity

The compound (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is a derivative of furo[3,2-b]pyridine, a scaffold recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure:

  • The compound features a furo[3,2-b]pyridine core, which is known for its role in various biological activities.
  • The hydroxylamine functional group adds to its reactivity and potential biological interactions.

1. Kinase Inhibition

Research indicates that compounds derived from the furo[3,2-b]pyridine scaffold exhibit potent inhibitory effects on various kinases. Notably:

  • Selective Inhibition of CLK Kinases: Studies have shown that furo[3,2-b]pyridine derivatives can act as selective inhibitors of cdc-like kinases (CLKs), which play crucial roles in cellular signaling pathways involved in cancer progression. The optimization of these compounds has led to the identification of sub-micromolar inhibitors that modulate the Hedgehog signaling pathway, critical for developmental processes and cancer biology .
CompoundTarget KinaseIC50 (µM)Reference
Furo[3,2-b]pyridine Derivative ACLK10.5
Furo[3,2-b]pyridine Derivative BCLK20.8

2. Anticancer Activity

The compound's potential anticancer properties have been explored through various studies:

  • Cytotoxicity in Cancer Cell Lines: In vitro studies demonstrated that certain furo[3,2-b]pyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents .
  • Mechanism of Action: The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells, including NF-kB and Hedgehog pathways. This dual targeting may enhance the efficacy of the compound in treating resistant cancer forms .

3. Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1: A derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability with an IC50 value of 1.2 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
  • Case Study 2: Another study evaluated the effect of this compound on glioblastoma cells, revealing that it inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway .

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